molecular formula C19H21BO7 B033580 YK-3-237 CAS No. 1215281-19-8

YK-3-237

Cat. No.: B033580
CAS No.: 1215281-19-8
M. Wt: 372.2 g/mol
InChI Key: AKNGHUAJAODDJA-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YK 3-237 is a compound known for its role as an activator of sirtuin 1 (SIRT1), a member of the sirtuin family of proteins. Sirtuins are involved in various cellular processes, including aging, transcription, and stress resistance. YK 3-237 has been studied for its potential effects on sperm capacitation, a process essential for fertilization in mammals .

Scientific Research Applications

YK 3-237 has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.

    Biology: Investigated for its role in sperm capacitation and other cellular processes.

    Medicine: Potential therapeutic applications due to its activation of sirtuin 1, which is involved in aging and stress resistance.

    Industry: Used in the development of new materials and compounds with specific properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed or if skin irritation occurs, seek medical advice .

Mechanism of Action

Target of Action

YK-3-237, also known as (E)-(2-Methoxy-5-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)phenyl)boronic acid, is primarily an activator of sirtuin-1 (SIRT1) . SIRT1 is a member of the sirtuin family of proteins, which are class III histone deacetylases . These proteins play crucial roles in metabolism, DNA repair, and rRNA transcription .

Mode of Action

This compound activates SIRT1 in a concentration-dependent manner . This activation leads to the deacetylation of both wild-type and mutant p53 . Deacetylation of mutant p53 (mtp53) results in the depletion of mtp53 protein levels and up-regulation of wild-type p53 (WTp53)-target genes, such as PUMA and NOXA .

Biochemical Pathways

The activation of SIRT1 by this compound influences several biochemical pathways. In the context of pig sperm capacitation, this compound has been found to increase protein tyrosine phosphorylation, a key event associated with capacitation . This compound also induces acrosome reaction in capacitated spermatozoa, which is a crucial step for successful fertilization . Furthermore, this compound raises intracellular calcium levels and induces sperm intracellular pH alkalinization through a CatSper independent mechanism .

Result of Action

The activation of SIRT1 by this compound and the subsequent deacetylation of mtp53 have significant cellular effects. For instance, this compound inhibits the proliferation of triple-negative breast cancer (TNBC) cells carrying mtp53 . In the context of pig sperm capacitation, this compound promotes capacitation-related events, such as increased protein tyrosine phosphorylation and acrosome reaction .

Action Environment

For instance, its role in promoting pig sperm capacitation suggests that its effects can be influenced by the specific biochemical environment of the female reproductive tract .

Preparation Methods

The synthesis of YK 3-237 involves several steps, including the preparation of boronic acid chalcone analogs derived from combretastatin A-4. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

YK 3-237 undergoes various chemical reactions, including:

    Oxidation: YK 3-237 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert YK 3-237 into reduced forms.

    Substitution: YK 3-237 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Comparison with Similar Compounds

Similar compounds to YK 3-237 include other sirtuin activators such as resveratrol and SRT1720. Compared to these compounds, YK 3-237 has shown unique effects on sperm capacitation and protein acetylation patterns. Its specific interaction with sirtuin 1 and the resulting biochemical changes make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BO7/c1-24-16-8-6-12(9-14(16)20(22)23)5-7-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNGHUAJAODDJA-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YK-3-237
Reactant of Route 2
Reactant of Route 2
YK-3-237
Reactant of Route 3
YK-3-237
Reactant of Route 4
Reactant of Route 4
YK-3-237
Reactant of Route 5
Reactant of Route 5
YK-3-237
Reactant of Route 6
Reactant of Route 6
YK-3-237
Customer
Q & A

Q1: What is the primary mechanism of action of YK-3-237?

A1: this compound functions as a direct activator of the enzyme SIRT1 [, , ]. This activation enhances SIRT1's deacetylase activity, leading to the deacetylation of target proteins. One crucial target is mutant p53 (mtp53), a common oncogenic protein in several cancers [].

Q2: How does this compound impact mtp53 and what are the downstream effects?

A2: this compound promotes the deacetylation of mtp53, which subsequently triggers a reduction in mtp53 protein levels []. This decrease in mtp53 allows for the upregulation of WTp53-target genes, such as PUMA and NOXA, which are involved in promoting apoptosis [].

Q3: What are the observed effects of this compound on cell proliferation and survival in cancer cells?

A3: Studies have shown that this compound exhibits anti-proliferative effects, particularly in triple-negative breast cancer (TNBC) cells harboring mtp53 []. This anti-proliferative effect is linked to the induction of PARP-dependent apoptotic cell death and cell cycle arrest at the G2/M phase in these cells [].

Q4: Beyond cancer, has this compound demonstrated activity in other cell types?

A4: Research indicates that this compound can influence cellular metabolism. In mouse Sertoli cells, this compound modulated mitochondrial function, seemingly favoring oxidative phosphorylation []. This metabolic shift was accompanied by increased glucose consumption and lactate production, suggesting an enhancement of glycolytic flow, a process important for spermatogenesis [].

Q5: Are there any concerns regarding potential adverse effects of this compound?

A5: While this compound shows promise in targeting cancer cells, research suggests potential concerns. Studies using a murine model of renal fibrosis revealed that administration of SRT1720, another SIRT1 activator, exacerbated renal fibrosis []. This effect was attributed to the activation of EGFR and PDGFR signaling pathways in renal interstitial fibroblasts [, ]. It remains to be seen whether this compound shares a similar effect on renal fibrosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.